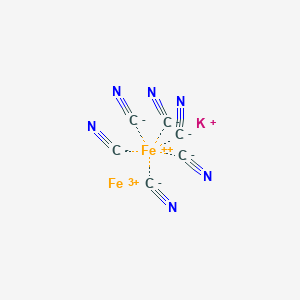

Pigment Blue 27

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium;iron(2+);iron(3+);hexacyanide, also known as Prussian Blue, is a deep blue pigment that has been widely used since its discovery. It is an inorganic compound with the chemical formula ( \text{Fe}_4[\text{Fe(CN)}_6]_3 ). Prussian Blue is known for its intense blue color, which is a result of the complex iron-cyanide structure. It was first synthesized in the early 18th century and has since found applications in various fields, including art, medicine, and industry .

科学的研究の応用

Potassium;iron(2+);iron(3+);hexacyanide has a wide range of scientific research applications:

Chemistry: It is used as a pigment in paints, inks, and coatings due to its stability and intense color.

Biology: It is used in histology for staining tissues and cells.

Medicine: Prussian Blue is used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.

Industry: It is used in the production of colored plastics, textiles, and ceramics

作用機序

Target of Action

Pigment Blue 27, also known as Prussian Blue or Iron Blue, is an inorganic blue pigment . Its primary targets are various materials and substances where it is used as a colorant. These include paints, inks, coatings , and even agrochemicals and pesticides .

Mode of Action

This compound imparts color through its interaction with light. It absorbs certain wavelengths of light and reflects others, which our eyes perceive as the color blue . The pigment is produced by the oxidation of ferrous ferrocyanide salts . It is insoluble in water but can exist in either colloidal or water-soluble form .

Biochemical Pathways

For example, in the context of plants, different light spectra, including blue light, can affect plant morpho-physiological, biochemical, and molecular parameters .

Pharmacokinetics

It is insoluble in water , has a heat resistance of 160°C , and a pH value of 5.5 . It also has an oil absorption rate of 40-50% .

Result of Action

The primary result of this compound’s action is the imparting of a blue color to the materials it is used in. This can range from a dark blue to a bright blue, depending on the size of the colloidal particles . It has a strong coloring power and slightly poor hiding power .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its color fastness, or resistance to fading when exposed to light, is rated as 5 . It also has a certain degree of resistance to acids (rated 5) and a lower resistance to alkalis (rated 1) . This suggests that this compound is more stable in acidic environments and less so in alkaline ones. Furthermore, its action as a pigment can be affected by the medium it’s used in, as it is suitable for use in certain materials like paints, inks, and coatings

準備方法

The preparation of Potassium;iron(2+);iron(3+);hexacyanide involves several synthetic routes. One common method is the reaction between potassium ferrocyanide and ferric chloride. The reaction proceeds as follows: [ 3 \text{K}_4[\text{Fe(CN)}_6] + 4 \text{FeCl}_3 \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 + 12 \text{KCl} ]

In industrial production, the process typically involves the following steps:

Crushing: Potassium;iron(2+);iron(3+);hexacyanide powder is crushed to a fine mesh size using a rolling mill.

Mixing: The crushed powder is mixed with dispersing agents and other additives.

Stirring: The mixture is stirred in a tank with water and other solvents.

High-speed Dispersion: The emulsion is subjected to high-speed dispersion to achieve a uniform consistency.

化学反応の分析

Potassium;iron(2+);iron(3+);hexacyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iron-cyanide complexes.

Reduction: It can be reduced to form lower oxidation state iron complexes.

Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include sulfuric acid, potassium chlorate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Potassium;iron(2+);iron(3+);hexacyanide can be compared with other blue pigments such as:

Phthalocyanine Blue: A synthetic organic pigment known for its bright blue color and excellent lightfastness.

Ultramarine Blue: A synthetic pigment that mimics the natural lapis lazuli and is known for its vibrant blue hue.

Cobalt Blue: An inorganic pigment made from cobalt salts, known for its stability and rich blue color.

Potassium;iron(2+);iron(3+);hexacyanide is unique due to its historical significance, intense color, and versatility in various applications .

特性

IUPAC Name |

potassium;iron(2+);iron(3+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQICAMJIICDLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Fe2KN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15418-51-6 |

Source

|

| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

306.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25869-98-1 |

Source

|

| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。